1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that incorporates multiple functional groups, including a piperazine moiety and a nitro-substituted benzo[d]thiazole. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms. It is also classified as a potential pharmaceutical agent due to its structural features that may contribute to biological activity.
The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves several steps:
Technical details regarding temperature, reaction times, and solvents used are critical for optimizing yields and purities during these synthesis steps .
The molecular structure of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone consists of:
The molecular formula is C20H20N4O2S, with a molecular weight of approximately 372.46 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation .
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent choice) are essential for achieving desired outcomes in these transformations .
The mechanism of action for 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone may involve:
Data from pharmacological studies would be crucial for elucidating these mechanisms further .
The compound is likely to exhibit:
Key chemical properties include:
Relevant data from stability tests and solubility studies would provide insights into its usability in formulations .
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has potential applications in:
Its structural complexity makes it a valuable candidate for further investigation in medicinal chemistry and drug design .
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone represents a structurally complex hybrid molecule at the forefront of modern heterocyclic chemistry and medicinal research. This compound integrates three pharmacologically significant domains: a nitro-substituted benzothiazole ring, a piperazine linker, and a diphenylethanone moiety. The strategic incorporation of the electron-withdrawing nitro group at the benzothiazole's 6-position confers distinctive electronic properties that influence both reactivity and biological interactions, positioning this molecule as a compelling subject for pharmaceutical exploration. Its molecular architecture enables multifaceted interactions with biological targets while maintaining synthetic accessibility—a dual advantage driving research interest in this chemical entity [5]. As a member of the nitroheterocyclic compound class, it embodies contemporary drug design principles that leverage molecular hybridization to enhance therapeutic potential against challenging disease targets, including resistant microbial infections and oncology indications where conventional therapies show limitations [5].
The systematic IUPAC name 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone provides precise structural delineation: the parent heterocycle is identified as benzo[d]thiazole (benzothiazole fused ring system), numbered such that the nitro group occupies position 6. The piperazine ring connects via its nitrogen at position 1 to the benzothiazole's C2 carbon, establishing the critical N-heterocyclic linkage. The terminal diphenylethanone group (2,2-diphenyl-1-oxoethyl) attaches to piperazine's N4 nitrogen through a carbonyl linkage, completing the molecular architecture. The SMILES notation C1=CC=C(C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
offers machine-readable encoding of this connectivity [6].
2,2-Diphenylethanone: Contributes steric bulk and hydrophobic surface area for van der Waals interactions. The geminal diphenyl arrangement creates a twisted "propeller" conformation that may influence binding pocket accommodation [6].
Electronic and Steric Features:
Table 1: Structural Components and Their Chemical Properties
Molecular Fragment | Key Functional Groups | Electronic Contribution | Spatial Characteristics |
---|---|---|---|
6-Nitrobenzo[d]thiazole | Nitro (-NO₂), Thiazolic N, Fused benzene | Strong electron-withdrawal, H-bond acceptance | Planar bicyclic system |
Piperazine | Tertiary amines (N1, N4), Methylene spacers | Moderate basicity (pKa ~7.1, ~9.5), H-bond donation/acceptance | Chair conformation with equatorial substituents |
2,2-Diphenylethanone | Carbonyl, Two phenyl rings | Polar carbonyl (hydrogen-bond acceptor), Hydrophobic surface | Dihedral angle ~70° between phenyl planes |
The development of 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone emerges from three converging historical trajectories in heterocyclic chemistry. Nitroheterocyclic compounds gained prominence in the mid-20th century with the clinical introduction of antimicrobial agents like metronidazole (nitroimidazole) and nitrofurantoin (nitrofuran). The discovery that nitro groups undergo enzymatic bioreduction to cytotoxic intermediates in anaerobic microorganisms established nitroaromatics as privileged scaffolds for anti-infective development [5]. Concurrently, benzothiazole derivatives were systematically explored following the observation that 2-aminobenzothiazoles exhibited notable anthelmintic and antifungal activities. Structural refinement led to riluzole (2-amino-6-trifluoromethoxybenzothiazole) for ALS therapy, validating benzothiazoles as CNS-active scaffolds [9].
The strategic incorporation of piperazine linkers became prominent in the 1990s as pharmacokinetic optimization tools. Piperazine's favorable properties—water solubility (logP = -0.19), moderate basicity enabling salt formation, and hydrogen-bonding capacity—made it ideal for improving drug-likeness. Notable successes included piperazine-containing antihistamines (cetirizine) and antipsychotics (aripiprazole), establishing this moiety as a versatile pharmacokinetic modulator [8]. The specific combination of these elements—nitrobenzothiazole pharmacophore, piperazine linker, and terminal hydrophobic group—materialized in the early 2000s as medicinal chemists pursued multi-targeted agents for complex diseases. Patent analyses reveal accelerating innovation around 2010, exemplified by WO2009141305 covering pesticidal benzo[d]isothiazole dioxides (structurally analogous to benzothiazoles) and CN101052397B claiming benzimidazolyl-acetic acid derivatives with CRTH2 antagonism [7] [10]. Within this intellectual landscape, the diphenylethanone-terminated nitrobenzothiazole-piperazine hybrid emerged as a logical evolution targeting enhanced receptor affinity and CNS penetration compared to simpler analogs.
Table 2: Historical Evolution of Key Structural Components
Time Period | Nitroheterocycles | Benzothiazoles | Piperazine Derivatives |
---|---|---|---|
1950-1970 | Metronidazole (antiprotozoal), Nitrofurantoin (antibacterial) | Discovery of basic benzothiazole antimicrobial activity | Piperazine as anthelmintic (diethylcarbamazine) |
1980-2000 | Nifurtimox (Chagas disease), exploration as radiosensitizers | Riluzole development for neuroprotection | Cetirizine (antihistamine), tricyclic antidepressants |
2000-Present | Delamanid (multidrug-resistant TB), targeted cancer therapeutics | Thioflavin T derivatives for amyloid imaging | Aripiprazole (antipsychotic), kinase inhibitors incorporating piperazine |
The integration of 6-nitrobenzo[d]thiazole and N-substituted piperazine within a single molecular architecture represents a rational design strategy addressing multiple pharmacological objectives simultaneously:
Enhanced Bioavailability and Blood-Brain Barrier Penetration: The piperazine moiety significantly improves aqueous solubility relative to unsubstituted benzothiazoles, counterbalancing the hydrophobic diphenylketone domain. Calculated logP values for analogous structures range from 2.8-3.5, optimally positioned for membrane permeability. Piperazine's basic nitrogens (predicted pKa ~7.5 and ~9.5) facilitate salt formation for formulation while enabling ion-pair transport mechanisms critical for CNS penetration [8]. Molecular dynamics simulations of related compounds indicate piperazine's protonation state modulates membrane interaction dynamics—positively charged at physiological pH enhances water solubility while neutral species dominate membrane diffusion.
Multimodal Target Engagement Capability: The 6-nitrobenzothiazole core functions as a versatile pharmacophore capable of diverse biological interactions. Enzymatic nitroreduction generates reactive intermediates that alkylate microbial DNA (exploited in antiparasitic/antibacterial design) or inhibit thioredoxin reductase in cancer cells. Additionally, the planar benzothiazole intercalates DNA and inhibits topoisomerase II, evidenced by structural analogs showing IC50 = 1.05-20.1 µM against tumor cell lines [5]. The diphenylethanone terminus provides hydrophobic surface complementarity for protein binding pockets, with demonstrated affinity for kinase ATP sites and neurotransmitter receptors in related molecular systems. Piperazine's flexible spacer enables optimal spatial positioning of these terminal pharmacophores against biological targets with variable separation requirements.
Synergistic Bioactivity Profiles: Empirical evidence from structural analogs demonstrates amplified biological effects from this hybridization. For instance, simple 6-nitrobenzothiazoles exhibit baseline antimicrobial activity (MIC = 32-64 µg/mL against S. aureus), while piperazine-conjugated derivatives show 4-8 fold potency enhancements (MIC = 4-8 µg/mL). Similarly, piperazine-linked benzothiazole derivatives demonstrate improved cytotoxic profiles relative to non-hybridized components—attributed to the linker's role in enabling simultaneous interaction with complementary target sites [5]. The diphenylketone addition further modifies selectivity; in receptor binding studies, analogs bearing hydrophobic terminal groups exhibit shifted affinity profiles toward G-protein coupled receptors versus ion channels compared to amine-terminated derivatives.
Synthetic Versatility for Structure-Activity Exploration: The core structure permits extensive modular modification at three strategic sites: (1) Benzothiazole C6 position tolerates diverse electron-withdrawing groups beyond nitro (-CN, -CF₃, -SO₂CH₃); (2) Piperazine N4 accepts varied carbonyl/isocarbonyl connectors; (3) The ethanone terminus accommodates diverse aryl/heteroaryl substitutions. This enables systematic exploration of electronic, steric, and polarity parameters. Synthetic routes typically involve sequential construction: benzothiazole formation from substituted anilines, followed by nucleophilic displacement at C2 with N-Boc-piperazine, deprotection, and finally acylation with substituted 2,2-diphenylacetyl chloride. Yields exceed 65% at each step, enabling efficient library generation [6].
Table 3: Structure-Activity Relationship (SAR) Modifications and Biological Implications
Modification Site | Exemplary Substituents | Biological Impact | Synthetic Accessibility |
---|---|---|---|
Benzothiazole C6 | -NO₂, -CN, -CF₃, -Br | Nitro: antimicrobial enhancement; Cyano: improved CNS penetration; Bromo: allows Pd-coupling diversification | Electrophilic aromatic substitution (moderate) |
Piperazine N1' | H, Alkyl, Aroyl, Sulfonyl | Acylation reduces basicity affecting membrane permeation; Sulfonylation enhances metabolic stability | Nucleophilic substitution (high yield) |
Diphenylethanone | Mono-substituted phenyl, Heteroaryl, Alkyl | Heteroaryl: kinase selectivity; Fluorinated phenyl: enhanced BBB penetration | Friedel-Crafts acylation or Suzuki coupling (variable) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7